molecular formula C14H10BrNO2 B2845064 5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 728011-10-7

5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No. B2845064
CAS RN: 728011-10-7
M. Wt: 304.143
InChI Key: NAYNCZOJDWVGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one is a chemical compound with the linear formula C8H6BrNO2 . It has a molecular weight of 228.047 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Histochemical Demonstration of Enzymes

5-Bromoindoxyl acetate, a compound closely related to 5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one, has been utilized as a substrate for the histochemical demonstration of esterases. Its application highlights the enzyme activities in various tissues, offering a valuable tool for studying esterases with a fine and uniform granularity of the resulting dibromoindigo crystals (Pearson & Defendi, 1957).

Structural Chemistry and Supramolecular Structures

Research into the supramolecular structures of isomeric pairs, such as 5-bromo-3-nitrosalicylaldehyde phenylhydrazone, provides insights into the intramolecular and intermolecular bonding interactions. These studies contribute to a deeper understanding of the molecular assembly and framework, facilitating the development of novel molecular materials (Gomes, Low, & Wardell, 2013).

Organic Synthesis and Molecular Architecture

Compounds with the bromoindole structure serve as precursors or intermediates in organic synthesis. For instance, brominated trihalomethylenones have been explored as versatile precursors for the synthesis of pyrazoles, demonstrating the utility of bromoindole derivatives in synthesizing nitrogen-containing heterocycles (Martins et al., 2013). Additionally, reactions of brominated benzolactone/lactam with thiourea and 4-methoxythiobenzamide under basic conditions have led to unexpected products through Eschenmoser coupling reactions, highlighting the reactivity of bromoindole derivatives in complex organic transformations (Kammel et al., 2015).

Future Directions

The future directions of research on 5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Given the biological significance of indole derivatives , there could also be potential for exploring its biological activities and applications in treating various disorders.

properties

IUPAC Name

5-bromo-3-hydroxy-3-phenyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2/c15-10-6-7-12-11(8-10)14(18,13(17)16-12)9-4-2-1-3-5-9/h1-8,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYNCZOJDWVGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.